![molecular formula C22H17NO B12938461 10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one CAS No. 917970-49-1](/img/structure/B12938461.png)
10-[(2-Ethenylphenyl)methyl]acridin-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(2-Vinylbenzyl)acridin-9(10H)-one is a synthetic organic compound that belongs to the acridine family. Acridines are known for their wide range of applications in medicinal chemistry, particularly as antimalarial and anticancer agents. This compound features a vinylbenzyl group attached to the acridine core, which may impart unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-Vinylbenzyl)acridin-9(10H)-one typically involves the following steps:
Starting Materials: The synthesis begins with acridin-9(10H)-one and 2-vinylbenzyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The acridin-9(10H)-one is dissolved in DMF, followed by the addition of potassium carbonate and 2-vinylbenzyl chloride. The mixture is heated to promote the nucleophilic substitution reaction, resulting in the formation of 10-(2-Vinylbenzyl)acridin-9(10H)-one.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
10-(2-Vinylbenzyl)acridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or aldehydes.
Reduction: The acridine core can be reduced to form dihydroacridines.
Substitution: The vinyl group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products Formed
Epoxides: From oxidation of the vinyl group.
Dihydroacridines: From reduction of the acridine core.
Substituted Acridines: From nucleophilic addition to the vinyl group.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a fluorescent probe for studying biological systems.
Medicine: Potential use as an antimalarial or anticancer agent.
Industry: Use in the development of new materials with unique properties.
作用機序
The mechanism of action of 10-(2-Vinylbenzyl)acridin-9(10H)-one would depend on its specific application:
Anticancer: It may intercalate into DNA, disrupting replication and transcription.
Fluorescent Probe: It may bind to specific biomolecules, altering its fluorescence properties.
類似化合物との比較
Similar Compounds
Acridin-9(10H)-one: The parent compound without the vinylbenzyl group.
9-Vinylacridine: Similar structure but lacks the ketone group.
Uniqueness
10-(2-Vinylbenzyl)acridin-9(10H)-one is unique due to the presence of both the vinylbenzyl and acridinone moieties, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
917970-49-1 |
|---|---|
分子式 |
C22H17NO |
分子量 |
311.4 g/mol |
IUPAC名 |
10-[(2-ethenylphenyl)methyl]acridin-9-one |
InChI |
InChI=1S/C22H17NO/c1-2-16-9-3-4-10-17(16)15-23-20-13-7-5-11-18(20)22(24)19-12-6-8-14-21(19)23/h2-14H,1,15H2 |
InChIキー |
IHRHLELIKONKSP-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


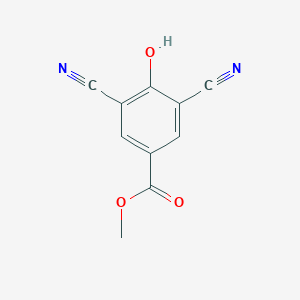

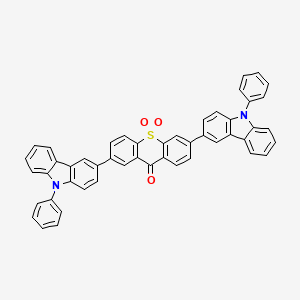

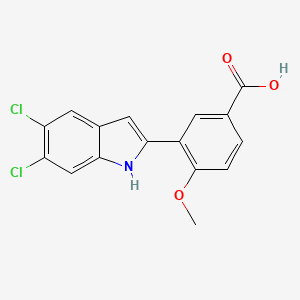
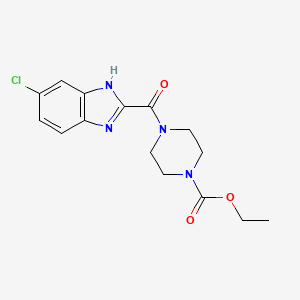
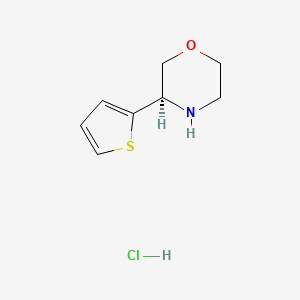
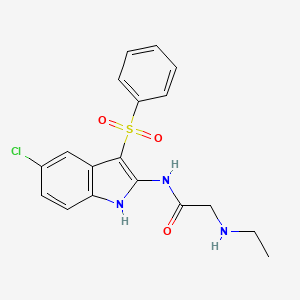
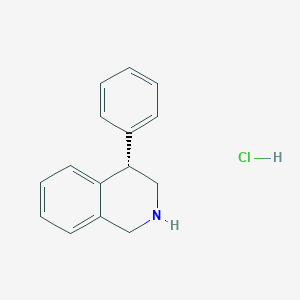
![Methyl 6-oxospiro[3.5]nonane-7-carboxylate](/img/structure/B12938426.png)
![2-[2-(Hydroxymethyl)phenyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B12938434.png)
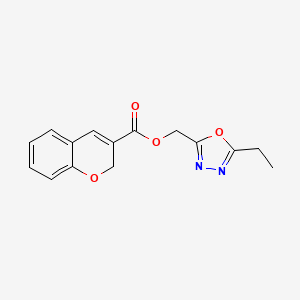
![6-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12938451.png)

